GSK-3 Inhibitor X

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Probing GSK-3 Function in Cell Signaling

GSK-3 Inhibitor X is a valuable tool for researchers to study the role of GSK-3 in different cellular signaling pathways. By inhibiting GSK-3 activity, scientists can observe the downstream effects on protein phosphorylation, protein interactions, and cellular behavior. This helps elucidate the specific functions of GSK-3 in various biological processes .

GSK-3 Inhibitor X is a selective inhibitor of glycogen synthase kinase-3, targeting both GSK-3 alpha and GSK-3 beta isoforms. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly due to its role in modulating critical signaling pathways involved in cell proliferation, differentiation, and survival. GSK-3 is known to be constitutively active in cells and is involved in numerous cellular processes, including metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3, GSK-3 Inhibitor X can reverse the effects of GSK-3-mediated phosphorylation on various substrates, thus impacting multiple biological functions .

GSK-3 Inhibitor X functions primarily by binding to the ATP-binding site of GSK-3, preventing the phosphorylation of target proteins. The inhibition mechanism involves competitive inhibition where the inhibitor competes with ATP for binding to the active site of the kinase. This interaction alters the conformation of GSK-3, leading to reduced catalytic activity and subsequent downstream signaling effects . The specific chemical structure of GSK-3 Inhibitor X allows it to effectively fit into the enzyme's active site, thereby blocking substrate access.

The biological activity of GSK-3 Inhibitor X is significant in various contexts:

- Neuroprotection: It has been shown to enhance synaptic plasticity and cognitive functions in models of neurodegenerative diseases.

- Cancer: Inhibition of GSK-3 can induce apoptosis in certain cancer cells and inhibit tumor growth by modulating pathways such as Wnt signaling and NF-kB activation.

- Metabolic Disorders: The compound has potential applications in treating type 2 diabetes mellitus by enhancing insulin signaling through the inhibition of GSK-3's negative regulatory effects on insulin receptor substrates .

The synthesis of GSK-3 Inhibitor X typically involves multi-step organic synthesis techniques. The general approach includes:

- Formation of Key Intermediates: Starting from commercially available precursors, key intermediates are synthesized through reactions such as nucleophilic substitutions or couplings.

- Cyclization Reactions: These intermediates are then subjected to cyclization reactions to form the core structure characteristic of GSK-3 Inhibitor X.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

GSK-3 Inhibitor X has a broad range of applications across various fields:

- Neuroscience: Used in research related to cognitive disorders and neurodegenerative diseases.

- Oncology: Investigated for its potential to treat various cancers by promoting apoptosis and inhibiting tumor growth.

- Diabetes Research: Explored as a therapeutic agent for improving insulin sensitivity and glucose metabolism.

- Cardiovascular Diseases: Potentially beneficial in conditions where GSK-3 activity contributes to pathological remodeling .

Interaction studies have shown that GSK-3 Inhibitor X effectively alters the phosphorylation state of several key substrates involved in critical signaling pathways. For instance:

- Wnt Signaling Pathway: By inhibiting GSK-3, the compound stabilizes beta-catenin, leading to enhanced Wnt signaling which is crucial for cell proliferation and differentiation.

- Apoptotic Pathways: The inhibitor has been shown to modulate apoptosis-related proteins, enhancing cell survival under stress conditions .

Several compounds exhibit similar mechanisms of action as GSK-3 Inhibitor X. Below is a comparison highlighting their uniqueness:

| Compound Name | Type | Selectivity | Notable Effects |

|---|---|---|---|

| Lithium | Natural inhibitor | Non-selective | Mood stabilization; affects multiple pathways |

| SB-216763 | Synthetic inhibitor | Selective for GSK-3β | Neuroprotective effects |

| AR-A014418 | Synthetic inhibitor | Selective for GSK-3α | Anti-cancer properties |

| Tideglusib | Synthetic inhibitor | Selective | Neuroprotective; enhances cognition |

| CT99021 | Synthetic inhibitor | Selective | Induces apoptosis in cancer cells |

GSK-3 Inhibitor X is unique due to its balanced inhibition of both isoforms (GSK-3 alpha and beta), which may provide broader therapeutic benefits compared to other selective inhibitors that target only one isoform. Its ability to modulate multiple signaling pathways makes it a versatile candidate for further research and potential clinical applications .

Molecular Formula and Structural Characteristics (C₁₈H₁₂BrN₃O₃)

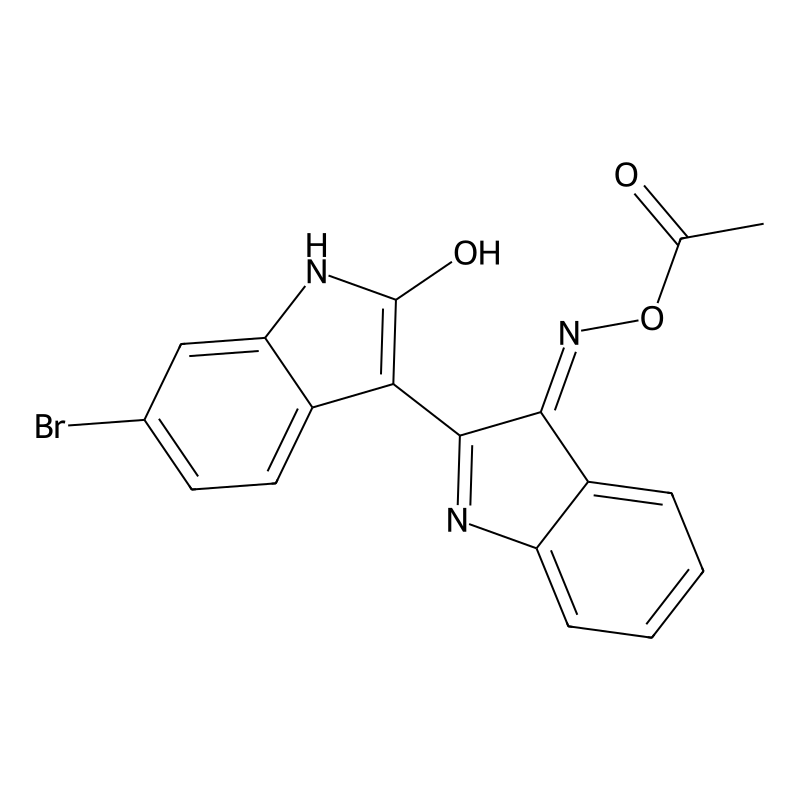

Glycogen Synthase Kinase-3 Inhibitor X, also known as 6-Bromoindirubin-3'-acetoxime or BIO-Acetoxime, possesses the molecular formula C₁₈H₁₂BrN₃O₃ [1] [2] [3]. This compound represents an acetoxime analog of the parent indirubin structure, incorporating a bromine substituent at the 6-position of the indirubin scaffold [4]. The chemical name follows the International Union of Pure and Applied Chemistry nomenclature as [[2-(6-bromo-2-oxo-1H-indol-3-ylidene)indol-3-yl]amino] acetate [2].

The structural framework consists of a bis-indole core characteristic of indirubin derivatives, with the two indole rings connected through a double bond system [5]. The compound features a bromine atom positioned at the 6-carbon of one indole ring, which contributes significantly to its selectivity profile against Glycogen Synthase Kinase-3 compared to other cyclin-dependent kinases [4]. The acetoxime functional group (-CONHOH) is attached at the 3'-position, replacing the ketone functionality present in the parent indirubin structure [3] [4].

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Bromine substituent | 6-position | Enhanced selectivity for Glycogen Synthase Kinase-3 [4] |

| Acetoxime group | 3'-position | Improved potency over parent compound [4] |

| Bis-indole core | Central scaffold | Essential for kinase binding [5] |

| Double bond linkage | Inter-ring connection | Maintains planar geometry [5] |

The compound exhibits geometric isomerism with the 2'Z,3'E configuration being the active form [3] [8]. This specific stereochemical arrangement is crucial for optimal binding to the adenosine triphosphate-binding site of Glycogen Synthase Kinase-3 [9].

Physicochemical Properties and Molecular Weight (398.21 g/mol)

Glycogen Synthase Kinase-3 Inhibitor X exhibits a molecular weight of 398.21 grams per mole, as confirmed by multiple analytical techniques [1] [2] [3]. The compound appears as a dark purple solid under standard laboratory conditions [3] [15]. The color characteristic is attributed to the extended conjugation system present in the bis-indole structure [16].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 398.21 g/mol | High Performance Liquid Chromatography-Mass Spectrometry [1] [2] |

| Physical State | Dark purple solid | Visual observation [3] [15] |

| Solubility in Dimethyl Sulfoxide | 10 mg/mL | Experimental determination [3] [15] |

| Water Solubility | 2 mg/mL (clear solution, warmed) | Experimental determination [16] |

| Predicted Density | 1.69 ± 0.1 g/cm³ | Computational calculation [16] |

| Predicted pKa | 9.22 ± 0.20 | Computational calculation [16] |

The compound demonstrates limited aqueous solubility, requiring organic solvents such as dimethyl sulfoxide for effective dissolution [3] [15]. This physicochemical property is typical of heterocyclic compounds with extended aromatic systems [30]. The solubility characteristics necessitate careful consideration in experimental design and formulation approaches [25].

The predicted density value of 1.69 grams per cubic centimeter indicates a relatively dense molecular packing, consistent with the planar aromatic structure and intermolecular interactions typical of indole derivatives [16] [30]. The basic pKa value of approximately 9.22 reflects the presence of the oxime nitrogen, which can undergo protonation under acidic conditions [16].

X-ray Crystallographic Analysis

Crystallographic studies of Glycogen Synthase Kinase-3 Inhibitor X have been primarily conducted in complex with its target enzyme rather than as a free compound [9]. The crystal structure of the compound bound to Glycogen Synthase Kinase-3β has been resolved at high resolution, providing detailed insights into the binding mode and molecular interactions [9].

The crystallographic analysis reveals that the compound occupies the adenosine triphosphate-binding site formed in the hinge region between the N- and C-lobes of the kinase domain [9]. The aminopyridine fragment is oriented toward Asp133, Tyr134, and Val135 of the hinge region, establishing critical hydrogen bonding interactions [9]. The binding conformation demonstrates that the compound maintains a largely planar geometry, which is essential for optimal stacking interactions within the binding pocket [9].

| Crystallographic Parameter | Value | Significance |

|---|---|---|

| Resolution | High resolution achieved | Detailed molecular interactions visible [9] |

| Binding Site | Adenosine triphosphate-binding pocket | Competitive inhibition mechanism [9] |

| Key Interactions | Hydrogen bonds with Val135 | Critical for binding affinity [9] |

| Molecular Geometry | Planar orientation | Optimal pocket occupancy [9] |

The crystal structure studies have been instrumental in understanding structure-activity relationships and have guided the development of related inhibitors with improved selectivity profiles [24]. The binding mode analysis shows that the bromine substituent makes favorable van der Waals contacts with hydrophobic residues in the binding pocket, contributing to the enhanced selectivity over other kinases [9].

The crystallographic data also reveals the importance of water-mediated interactions, with bridging water molecules facilitating additional contacts between the inhibitor and the protein [9]. These findings have been crucial for computational modeling studies and the rational design of next-generation Glycogen Synthase Kinase-3 inhibitors [24].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Glycogen Synthase Kinase-3 Inhibitor X [18] [22]. Proton Nuclear Magnetic Resonance analysis in deuterated dimethyl sulfoxide reveals characteristic chemical shifts consistent with the bis-indole structure and acetoxime functionality [18].

The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the aromatic protons of the indole rings [18]. The oxime proton appears as a broad singlet at approximately 13.6 parts per million, indicating strong deshielding due to the electron-withdrawing nature of the oxime group [18] [22]. The NH protons of the indole rings typically appear between 10.8 and 11.7 parts per million as singlets [18].

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Oxime OH | ~13.6 | Broad singlet | NOH group [18] |

| Indole NH | 10.8-11.7 | Singlets | N-H protons [18] |

| Aromatic H-4 | ~8.5 | Doublet | Indole ring proton [18] |

| Aromatic H-4' | ~8.2 | Doublet | Indole ring proton [18] |

| Additional aromatics | 7.0-7.5 | Multiple signals | Ring protons [18] |

| Acetyl group | ~2.5 | Singlet | CH₃CO [18] |

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with signals distributed across the aromatic region (110-150 parts per million) and the carbonyl carbon appearing in the characteristic range for amide carbonyls [21]. The acetyl carbon appears as a distinct signal around 20-25 parts per million [22].

Mass spectrometry analysis consistently confirms the molecular ion peak at mass-to-charge ratio 398.21, corresponding to the molecular formula C₁₈H₁₂BrN₃O₃ [2] [13]. High-resolution mass spectrometry provides accurate mass determination with sub-parts-per-million accuracy, confirming the elemental composition [12]. The fragmentation pattern in electron ionization mass spectrometry shows characteristic losses typical of indole derivatives, including loss of the acetyl group and subsequent ring fragmentations [32].

Surface Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry has been employed for kinase activity assays, demonstrating the utility of mass spectrometric techniques in biological characterization of the compound [13]. The mass spectral behavior under various ionization conditions provides insights into the compound's stability and fragmentation pathways [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Duffy DJ, Krstic A, Schwarzl T, Higgins DG, Kolch W. GSK3 inhibitors regulate MYCN mRNA levels and reduce neuroblastoma cell viability through multiple mechanisms, including p53 and Wnt signaling. Mol Cancer Ther. 2014 Feb;13(2):454-67. doi: 10.1158/1535-7163.MCT-13-0560-T. Epub 2013 Nov 26. PubMed PMID: 24282277.

3: Hsu MJ, Hung SL. Antiherpetic potential of 6-bromoindirubin-3'-acetoxime (BIO-acetoxime) in human oral epithelial cells. Arch Virol. 2013 Jun;158(6):1287-96. doi: 10.1007/s00705-013-1629-3. Epub 2013 Feb 8. PubMed PMID: 23392633.

4: Wang B, Liu J, Ma LN, Xiao HL, Wang YZ, Li Y, Wang Z, Fan L, Lan C, Yang M, Hu L, Wei Y, Bian XW, Chen D, Wang J. Chimeric 5/35 adenovirus-mediated Dickkopf-1 overexpression suppressed tumorigenicity of CD44⁺ gastric cancer cells via attenuating Wnt signaling. J Gastroenterol. 2013 Jul;48(7):798-808. doi: 10.1007/s00535-012-0711-z. Epub 2012 Nov 28. PubMed PMID: 23188090.

5: Spokoini R, Kfir-Erenfeld S, Yefenof E, Sionov RV. Glycogen synthase kinase-3 plays a central role in mediating glucocorticoid-induced apoptosis. Mol Endocrinol. 2010 Jun;24(6):1136-50. doi: 10.1210/me.2009-0466. Epub 2010 Apr 6. PubMed PMID: 20371704.